molecular formula C12H13BrN2O B2428202 4-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 1713164-01-2

4-Bromospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B2428202
CAS No.: 1713164-01-2
M. Wt: 281.153
InChI Key: OQQNBKGMVNNMCD-UHFFFAOYSA-N
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Description

4-Bromospiro[indoline-3,4’-piperidin]-2-one is a heterocyclic compound that features a spiro linkage between an indoline and a piperidine ring

Scientific Research Applications

4-Bromospiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of indoline compounds involves their interaction with proteins. The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . This suggests that “4-Bromospiro[indoline-3,4’-piperidin]-2-one” and similar compounds could have potential applications in future drug development.

Preparation Methods

The synthesis of 4-Bromospiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indoline and piperidine precursors.

    Spirocyclization: The key step involves the formation of the spiro linkage between the indoline and piperidine rings. This can be achieved through various cyclization reactions under specific conditions.

    Bromination: The final step involves the introduction of the bromine atom at the 4-position of the indoline ring. This is typically done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-Bromospiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halide sources.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Bromospiro[indoline-3,4’-piperidin]-2-one can be compared with other spirocyclic compounds such as:

    Spiro[indoline-3,4’-piperidin]-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-Chlorospiro[indoline-3,4’-piperidin]-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    Spiro[indoline-3,4’-piperidin]-2-thione: Contains a sulfur atom, which can significantly alter its chemical behavior.

Properties

IUPAC Name

4-bromospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12/h1-3,14H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQNBKGMVNNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC=C3Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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